molecular formula C10H12ClNO5S2 B2554449 Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate CAS No. 940995-76-6

Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate

Cat. No. B2554449
M. Wt: 325.78
InChI Key: CPTHCUKGEGPZEP-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

MCMT has a molecular weight of 325.78 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature.

Scientific Research Applications

Thiophene Derivatives in Scientific Research

Therapeutic Applications

Thiophene derivatives are recognized for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Compounds like Cefoxitin, Cephalothin, Cephaloridine, Temocillin, and Raltitrexed, which contain thiophene moieties, are notable examples of drugs in the market. The synthesis and development of thiophene derivatives have been a focal point of research, aiming to improve the efficiency and versatility of these compounds. The interest spans across modifying known synthetic methods and discovering novel synthetic approaches to enhance their biological and pharmacological effects (D. Xuan, 2020).

Central Nervous System (CNS) Potential

The thiophene scaffold has been identified as crucial in developing potential CNS agents. Studies highlight thiophene's significance in producing compounds with novel central nervous system activities, such as anticonvulsant, acetylcholinesterase inhibitor, and capabilities to block neurotransmitter reuptake. This underlines the importance of thiophene derivatives in designing novel drugs for CNS disorders (A. Deep et al., 2016).

Chemical and Pharmacological Interest

Both morpholine and pyrans derivatives, which share some structural or functional similarities with the target compound, have been reviewed for their broad pharmacological profiles. Morpholine derivatives, in particular, have been emphasized for their wide-ranging biological activities. The exploration of these derivatives underscores the potential of structurally related compounds in various therapeutic areas, highlighting the versatility and importance of these scaffolds in drug development (M. Asif & M. Imran, 2019).

properties

IUPAC Name

methyl 5-chloro-3-morpholin-4-ylsulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO5S2/c1-16-10(13)9-7(6-8(11)18-9)19(14,15)12-2-4-17-5-3-12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTHCUKGEGPZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate

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